6-methoxy-1,2-dimethyl-1H-quinolin-4-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
6-methoxy-1,2-dimethylquinolin-4-one |
InChI |
InChI=1S/C12H13NO2/c1-8-6-12(14)10-7-9(15-3)4-5-11(10)13(8)2/h4-7H,1-3H3 |
InChI Key |
ANRAVHOHLDQHDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(N1C)C=CC(=C2)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Methoxy 1,2 Dimethyl 1h Quinolin 4 One and Its Derivatives
Retrosynthetic Strategies for the 1H-Quinolin-4-one Core
The synthesis of the 1H-quinolin-4-one scaffold, a privileged structure in medicinal chemistry, is underpinned by several robust retrosynthetic strategies. These approaches typically involve the formation of the heterocyclic ring through the strategic connection of an aniline-based fragment and a three-carbon component. Key disconnections often lead back to precursors suitable for cyclization via cycloaddition reactions or metal-catalyzed annulation processes.
Cycloaddition Reactions in Quinolinone Synthesis
Cycloaddition reactions, particularly [4+2] annulations, represent a powerful method for constructing the quinolinone core. nih.gov In a typical forward synthesis, this strategy involves the reaction of an aniline (B41778) derivative with a suitable dienophile or equivalent. The Friedländer synthesis, a classic example, involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an α-methylene group adjacent to a carbonyl. orgsyn.org While effective, modern variations aim to overcome the often harsh conditions of classical methods.
Another approach involves the cycloaddition of in situ-generated azadienes with alkynes, offering a chemo- and regioselective pathway to the quinoline (B57606) ring. mdpi.com These methods leverage the principles of pericyclic reactions to efficiently assemble the bicyclic system, often with good control over substitution patterns on the resulting quinolinone.
Metal-Catalyzed Annulation Approaches
Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and quinolinones are no exception. jk-sci.com Palladium-catalyzed reactions are particularly prominent, enabling the construction of the quinolinone ring through various cross-coupling and annulation strategies. researchgate.net One such approach involves the oxidative annulation of acrylamides with arynes (generated in situ from precursors like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate). This method proceeds through a proposed N-H activation followed by a Heck-type reaction sequence. researchgate.net
Other transition metals, including rhodium, ruthenium, and copper, have also been employed to catalyze the C-H activation and annulation pathways that lead to quinoline and quinolinone skeletons. synarchive.com These methods offer mild reaction conditions and broad functional group tolerance, making them attractive for complex molecule synthesis.
Specific Total and Formal Syntheses of 6-methoxy-1,2-dimethyl-1H-quinolin-4-one
While specific, peer-reviewed total syntheses for this compound are not extensively documented in readily available literature, its structure lends itself to well-established synthetic routes. The most logical and historically significant approach is the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester. synarchive.comwikipedia.org
For the target molecule, this would involve the reaction of N-methyl-4-methoxyaniline with ethyl acetoacetate. The synthesis proceeds in two key stages:
Condensation: Reaction of the aniline with the β-ketoester to form an enamine or a Schiff base intermediate.
Thermal Cyclization: Heating the intermediate at high temperatures (typically around 250 °C) to induce ring closure and form the 4-hydroxyquinoline (B1666331), which exists in tautomeric equilibrium with the final this compound product. wikipedia.orgnih.gov
Optimization of Chemo-, Regio-, and Stereoselectivity
The Conrad-Limpach synthesis and related methods present key challenges in selectivity that must be optimized for efficient synthesis.
Chemoselectivity: The initial reaction between the aniline and the β-ketoester (e.g., ethyl acetoacetate) can occur at either the ketone or the ester carbonyl. Reaction at the more electrophilic keto group is kinetically favored at lower temperatures, leading to the desired intermediate for 4-quinolone synthesis. quimicaorganica.org
Regioselectivity: The thermal cyclization step is a critical, often rate-determining, intramolecular electrocyclic reaction. wikipedia.org The regiochemical outcome is generally well-defined in this case, leading to the 4-quinolone product. Alternative conditions, such as those used in the Knorr quinoline synthesis, can favor the formation of 2-quinolones.
Stereoselectivity: As the target molecule, this compound, is achiral, stereoselectivity is not a factor in its direct synthesis. However, for the synthesis of chiral derivatives, stereocontrol would become a critical consideration, potentially requiring chiral auxiliaries or asymmetric catalysis.
Scalable and Sustainable Synthetic Routes
Scaling up quinolinone syntheses, particularly those requiring high temperatures like the Conrad-Limpach reaction, presents significant challenges. The use of high-boiling, inert solvents is crucial for achieving high yields and ensuring efficient heat transfer. nih.gov Early syntheses without solvents gave moderate yields, but the use of mineral oil or Dowtherm A was found to significantly improve reaction efficiency to over 90% in many cases. wikipedia.orgnih.gov
A study on solvent effects for the Conrad-Limpach cyclization highlights the importance of the solvent's boiling point, with higher boiling points generally leading to better yields. This data is critical for developing scalable processes.
Table 1: Effect of Solvent on Conrad-Limpach Thermal Cyclization Yield
| Solvent | Boiling Point (°C) | Yield (%) |
|---|---|---|
| Mineral Oil | >300 | 95 |
| Dowtherm A | 257 | 93 |
| Diphenyl ether | 259 | 89 |
| Diethyl phthalate | 296 | 77 |
Data adapted from a study on the synthesis of a 4-hydroxy-2-methyl-6-nitroquinoline. nih.gov
Divergent Synthesis of Analogues and Libraries of this compound
The this compound scaffold serves as a valuable starting point for the creation of diverse chemical libraries for drug discovery. A divergent synthetic approach allows for the introduction of various functional groups at multiple positions on the quinolinone core.
Starting from a common intermediate, such as a halogenated derivative of the title compound, a wide array of analogues can be generated using modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). For example, functionalization at the C3 position of the quinolinone ring is a common strategy. Furthermore, the synthesis can be adapted by using different substituted anilines and a variety of β-dicarbonyl compounds in the initial condensation step to generate a library of quinolinones with diverse substitution patterns on both the carbocyclic and heterocyclic rings. nih.gov This approach facilitates the systematic exploration of the structure-activity relationship (SAR) for various biological targets.
Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the direct modification of a complex molecule at a late step in its synthesis. nih.govrsc.org This approach avoids the need for de novo synthesis of each new analogue, thereby accelerating the drug discovery process. For the this compound core, LSF can be employed to introduce a variety of substituents, fine-tuning its physicochemical and pharmacological properties.
Key LSF strategies applicable to the quinolinone scaffold include transition-metal-catalyzed C-H activation and photoredox catalysis. wikipedia.orgresearchgate.net C-H activation allows for the direct conversion of ubiquitous C-H bonds into new C-C, C-N, or C-O bonds, offering a highly efficient route to novel derivatives. wikipedia.org For instance, palladium-catalyzed C-H arylation could be used to introduce aryl groups at various positions on the quinolinone ring system, while copper or iron catalysis could facilitate C-H amination or etherification.
Photoredox catalysis, which utilizes visible light to initiate single-electron transfer processes, has emerged as a particularly mild and versatile tool for LSF. charnwooddiscovery.com This methodology can be employed for a range of transformations, including alkylation, arylation, and trifluoromethylation, often under conditions that are compatible with a wide array of functional groups. researchgate.net The application of these methods to this compound would enable the generation of a diverse library of analogues for biological screening.
| Functionalization Reaction | Catalyst/Reagent | Potential Position of Functionalization | Introduced Group | Potential Advantages |
|---|---|---|---|---|
| C-H Arylation | Pd(OAc)₂ / Ligand | C5, C7, C8 | Aryl | Direct formation of C-C bonds, broad substrate scope. |
| C-H Alkylation | Photoredox Catalyst / Alkyl Halide | C3, C5, C7 | Alkyl | Mild reaction conditions, good functional group tolerance. |
| C-H Amination | Cu or Fe Catalyst / Amine Source | C5, C7, C8 | Amino | Access to key pharmacophores. |
| C-H Etherification | Cu or Fe Catalyst / Alcohol | C5, C7, C8 | Alkoxy/Aryloxy | Modulation of solubility and metabolic stability. |
| Trifluoromethylation | Photoredox Catalyst / CF₃ Source | C3, C5, C7 | -CF₃ | Enhancement of metabolic stability and binding affinity. |
Flow Chemistry and Automated Synthesis Applications
The integration of flow chemistry and automated synthesis platforms has revolutionized the way chemical synthesis is performed, offering significant advantages in terms of efficiency, safety, and scalability. nih.govacs.org For the synthesis of this compound and its derivatives, these technologies can streamline the production process and facilitate high-throughput screening of reaction conditions and analogue libraries.
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov This enhanced control can lead to higher yields, improved selectivity, and safer handling of hazardous reagents and intermediates. nih.gov For the multi-step synthesis of quinolinones, a telescoped flow process could be designed where intermediates are generated and consumed in a continuous sequence without the need for isolation and purification at each step. youtube.com
Automated synthesis platforms, often coupled with flow reactors, enable the rapid and systematic synthesis of compound libraries. researchgate.netnih.gov These systems can be programmed to perform a series of reactions, purifications, and analyses in a high-throughput manner. researchgate.netnih.gov By employing an automated platform, a large number of derivatives of this compound could be synthesized by varying the starting materials and reagents, significantly accelerating the hit-to-lead and lead optimization phases of drug discovery.
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Reaction Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and mixing. |
| Safety | Handling of large quantities of hazardous materials. | Small reaction volumes, in situ generation of unstable intermediates. |
| Scalability | Often requires re-optimization for scale-up. | Scalable by running the system for longer durations. |
| Efficiency | May involve multiple work-up and purification steps. | Potential for telescoped reactions and in-line purification. |
| Reproducibility | Can be variable between batches. | Highly reproducible due to precise parameter control. |
Mechanistic Investigations of Key Synthetic Transformations
A thorough understanding of the reaction mechanisms underlying the synthesis of this compound is essential for optimizing reaction conditions, predicting outcomes, and designing more efficient synthetic routes. This section delves into the elucidation of reaction pathways and the analysis of transition states in the formation of the quinolinone core.
Reaction Pathway Elucidation
The formation of the 4-quinolone skeleton is often achieved through cyclization reactions such as the Gould-Jacobs reaction or the Conrad-Limpach-Knorr synthesis. wikipedia.orgiipseries.orgwikipedia.org The Gould-Jacobs reaction, for instance, typically involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization. wikipedia.orgresearchgate.net
The reaction pathway for a Gould-Jacobs type synthesis of a 4-hydroxyquinoline precursor to our target molecule would proceed as follows:
Nucleophilic Attack: The synthesis begins with the nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of the alkoxymethylenemalonic ester.
Elimination: This is followed by the elimination of an alcohol molecule to form an anilinomethylenemalonate intermediate.
Thermal Cyclization: The key step is a 6-electron electrocyclic ring closure, which occurs upon heating. This step forms the quinoline ring system.
Tautomerization: The resulting 4-hydroxyquinoline exists in tautomeric equilibrium with the more stable 4-quinolone form. wikipedia.org
Subsequent N- and C-alkylation steps would then lead to the final this compound structure. Understanding the intermediates and the rate-determining step of this pathway is crucial for optimizing the reaction conditions to maximize the yield and purity of the desired product.
Transition State Analysis in Quinolinone Formation
Transition state analysis provides valuable insights into the energetics and geometry of the highest energy point along the reaction coordinate, which governs the reaction rate. Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling transition states and elucidating reaction mechanisms at a molecular level. nih.govrsc.org
For the thermal cyclization step in the Gould-Jacobs reaction, DFT calculations can be used to model the transition state of the 6-electron electrocyclization. researchgate.net This analysis can reveal the geometry of the reacting atoms at the transition state, the activation energy of the reaction, and the influence of substituents on the reaction barrier. For example, the presence of an electron-donating group like the methoxy (B1213986) group at the 6-position of the final product would influence the electron density of the aniline ring, which in turn would affect the energetics of the cyclization.
By analyzing the transition state, chemists can make informed decisions about the optimal reaction temperature, the choice of solvent, and the potential use of catalysts to lower the activation energy and accelerate the reaction.
| Parameter | Description | Significance in Quinolinone Formation |
|---|---|---|
| Activation Energy (ΔG‡) | The energy barrier that must be overcome for the reaction to occur. | Determines the rate of the cyclization step. Lower ΔG‡ leads to a faster reaction. |
| Transition State Geometry | The arrangement of atoms at the highest point of the energy profile. | Provides insight into the steric and electronic requirements of the reaction. |
| Imaginary Frequency | A vibrational mode with a negative frequency, characteristic of a true transition state. | Confirms that the calculated structure is a transition state and not a minimum on the potential energy surface. |
| Influence of Substituents | The effect of different functional groups on the stability of the transition state. | Helps in predicting the reactivity of different substituted anilines in the cyclization reaction. |
Preclinical in Vitro Biological Evaluation and Mechanistic Elucidation of 6 Methoxy 1,2 Dimethyl 1h Quinolin 4 One
High-Throughput and Phenotypic Screening Approaches
Cell-Based Assays for Proliferation and Viability Modulation
No publicly available data from cell-based assays investigating the effect of 6-methoxy-1,2-dimethyl-1H-quinolin-4-one on cell proliferation and viability could be located. Such studies would typically involve treating various cancer cell lines with the compound and measuring cell growth inhibition or cytotoxicity using assays like MTT, MTS, or CellTiter-Glo®. The results are often presented as IC50 values, indicating the concentration at which the compound inhibits 50% of cell growth.
Target-Agnostic Screening for Biological Pathway Perturbation
There is no information available regarding target-agnostic screening of this compound. This type of screening aims to identify the compound's effect on cellular phenotypes or pathways without a preconceived target. Techniques such as high-content imaging or reporter gene assays could be used to observe changes in cellular morphology, protein localization, or the activity of specific signaling pathways.
Target Identification and Validation Methodologies
Proteomic Profiling (e.g., Affinity Proteomics, Thermal Proteome Profiling)
No proteomic profiling studies have been published for this compound. These methods are employed to identify the direct protein targets of a compound. Affinity proteomics involves immobilizing the compound to a matrix to capture its binding partners from cell lysates. Thermal proteome profiling measures changes in protein thermal stability upon compound binding.
Genomic and Transcriptomic Responses to this compound
There are no available genomic or transcriptomic data detailing the cellular response to this compound. Such analyses, typically performed using techniques like RNA sequencing (RNA-Seq), would reveal changes in gene expression profiles in response to the compound, offering insights into the affected biological pathways and potential mechanisms of action.
Molecular Mechanism of Action Studies
Due to the lack of target identification and validation, no studies elucidating the specific molecular mechanism of action for this compound are available. Research in this area would typically follow the identification of a target and involve a series of biochemical and cell-based experiments to confirm how the compound modulates the target's function and the downstream cellular consequences. For the broader class of quinolinones, mechanisms can include the inhibition of enzymes like topoisomerase II, protein kinases, and histone deacetylase.
Enzyme Inhibition Kinetics and Selectivity Profiling
Quinolin-4-one derivatives have been identified as inhibitors of various enzymes. To characterize the potential enzymatic inhibitory activity of this compound, a series of kinetic studies would be essential.
Initial screening would involve testing the compound against a panel of clinically relevant enzymes. Based on the activities of related quinoline (B57606) derivatives, this panel could include kinases, such as those in the PI3K/AKT/mTOR signaling pathway, and cholinesterases. nih.govnih.gov For any confirmed inhibitory activity, detailed kinetic analyses would be performed to determine the mechanism of inhibition.
Hypothetical Enzyme Inhibition Data:
| Enzyme Target | IC₅₀ (µM) | Inhibition Type | Ki (µM) |
| Kinase A | 5.2 | Competitive | 2.1 |
| Kinase B | > 100 | - | - |
| Acetylcholinesterase | 15.8 | Mixed | 10.5 (Ki), 25.2 (Ki') |
| Urease | 8.9 | Non-competitive | 7.3 |
This table presents hypothetical data for illustrative purposes.
Selectivity profiling is crucial to assess the compound's specificity. This would involve testing against a broad panel of related enzymes to determine its selectivity index. A favorable selectivity profile would indicate a lower likelihood of off-target effects. The Lineweaver-Burk plot analysis would be employed to elucidate the nature of the enzyme inhibition, whether it be competitive, non-competitive, or mixed-type inhibition. researchgate.net
Receptor Binding Assays and Allosteric Modulation
The interaction of quinolin-4-one derivatives with various receptors has been documented. For instance, certain quinazolin-4-one derivatives have been shown to act as antagonists of the AMPA receptor. nih.gov Therefore, a comprehensive receptor binding profiling for this compound would be undertaken to identify potential receptor targets.
Radioligand binding assays would be conducted using a panel of receptors, including but not limited to GPCRs and ion channels. epstem.net Should significant binding be observed, further functional assays would be necessary to determine whether the compound acts as an agonist, antagonist, or allosteric modulator. For example, some quinazolin-4-one derivatives have been identified as negative allosteric modulators of the mGlu7 receptor. mdpi.com
Cellular Localization and Subcellular Target Engagement
Understanding the cellular distribution of a compound is key to elucidating its mechanism of action. Techniques such as immunofluorescence microscopy using tagged versions of the compound or specific antibodies could be employed to visualize its subcellular localization. nih.gov The inherent fluorescence of the quinoline scaffold may also aid in these studies.
Target engagement assays are critical to confirm that the compound interacts with its intended subcellular target in a cellular context. This can be achieved through methods like the cellular thermal shift assay (CETSA), which measures the stabilization of a target protein upon ligand binding. Nanoformulations, such as pluronic nanomicelles, have been shown to enhance the cellular delivery of quinolone scaffolds, which could be a strategy to improve target engagement. nih.gov
Modulation of Specific Biological Pathways
Signaling Cascade Interruption and Activation
Based on the known activities of related compounds, this compound could potentially modulate key signaling pathways involved in cell proliferation and survival. For instance, derivatives of the structurally related indolo[2,3-b]quinoline have been shown to inhibit the PI3K/AKT/mTOR signaling pathway. nih.gov
To investigate this, western blot analysis of key proteins in relevant signaling cascades would be performed on cell lines treated with the compound. A reduction in the phosphorylation of proteins such as Akt and mTOR would suggest an inhibitory effect on this pathway. Furthermore, the Hedgehog signaling pathway, which is critical in embryonic development and cancer, has been shown to be inhibited by certain pyrrolo[3,2-c]quinoline-4-one derivatives, making it another pathway of interest for investigation. nih.govresearchgate.net
Impact on Cellular Homeostasis and Stress Responses
The quinoline core is present in compounds that can induce cellular stress and impact homeostasis. For example, some quinoline derivatives can induce the production of reactive oxygen species (ROS). acs.org The effect of this compound on cellular homeostasis could be assessed by measuring markers of oxidative stress, DNA damage, and apoptosis.
Flow cytometry analysis using annexin (B1180172) V/propidium iodide staining would be used to quantify apoptotic and necrotic cell populations. The induction of DNA damage can be evaluated by monitoring the phosphorylation of histone H2AX (γH2AX).
Comparative Biological Activity Profiling of this compound Derivatives
To understand the structure-activity relationships (SAR) of the this compound scaffold, a series of derivatives would be synthesized and evaluated. Modifications would be made at various positions of the quinolin-4-one ring system to probe the effects of different substituents on biological activity.
For example, the methoxy (B1213986) group at the 6-position could be replaced with other electron-donating or electron-withdrawing groups. Similarly, the methyl groups at the 1 and 2-positions could be varied in size and electronic nature. The antiproliferative activities of these derivatives would be compared across a panel of cancer cell lines to identify key structural features that contribute to potency and selectivity. acs.org Such studies are essential for the optimization of lead compounds in drug discovery.
Hypothetical Comparative Antiproliferative Activity of Quinolin-4-one Derivatives:
| Compound | R1 (at C6) | R2 (at N1) | R3 (at C2) | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on A549 |
| Target Compound | OCH₃ | CH₃ | CH₃ | 8.5 | 12.3 |
| Derivative 1 | H | CH₃ | CH₃ | 25.1 | 30.7 |
| Derivative 2 | Cl | CH₃ | CH₃ | 5.2 | 7.9 |
| Derivative 3 | OCH₃ | H | CH₃ | 15.6 | 21.4 |
| Derivative 4 | OCH₃ | CH₃ | C₂H₅ | 10.3 | 15.1 |
This table presents hypothetical data for illustrative purposes.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Methoxy 1,2 Dimethyl 1h Quinolin 4 One
Design Principles for SAR Exploration in Quinolinone Series
The exploration of the vast chemical space occupied by quinolinone derivatives is guided by established medicinal chemistry principles. These strategies aim to systematically probe the relationship between molecular structure and biological activity, leading to the identification of compounds with optimized potency, selectivity, and drug-like properties.
Rational Design Based on Ligand-Target Interactions
Rational drug design for the quinolinone series frequently relies on a deep understanding of the interactions between the small molecule (ligand) and its biological target. Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are pivotal in this process. nih.govresearchgate.net Quinolin-4-one derivatives have been identified as inhibitors of various critical enzymes and proteins, including DNA gyrase, topoisomerase, and protein kinases, which are often implicated in cancer and bacterial infections. researchgate.netnih.gov
Molecular docking studies help predict the binding conformation of quinolinone analogs within the active site of a target protein. mdpi.com This allows researchers to visualize key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. For instance, the 4-oxo group and the nitrogen at position 1 are often crucial for interacting with key residues in the enzyme's active site. nih.gov By understanding these interactions, medicinal chemists can design new derivatives with modifications aimed at strengthening these connections, thereby enhancing inhibitory activity. nih.gov
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are powerful strategies used to discover novel chemotypes with similar biological activities but potentially improved properties, such as enhanced potency, better pharmacokinetics, or reduced toxicity. uniroma1.it
Scaffold hopping involves replacing the central quinolinone core with a structurally different moiety that maintains the essential three-dimensional arrangement of key pharmacophoric features. A successful example involved replacing an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold with a 2-(quinolin-4-yloxy)acetamide system to develop novel antitubercular agents. nih.gov This approach can lead to the discovery of compounds with entirely new intellectual property profiles.
Bioisosteric replacement is a more conservative approach where a specific atom or functional group is exchanged for another with similar physical or chemical properties. This is done to fine-tune a compound's characteristics without drastically altering its core structure. For example, the quinolinone scaffold itself can be considered a bioisostere of other heterocyclic systems like quinazolinones. researchgate.net Within the quinolinone framework, a common bioisosteric replacement might involve substituting a methoxy (B1213986) group with other functionalities to modulate electronic properties or metabolic stability.
Systematic Exploration of Substituent Effects on Biological Activity
The biological profile of 6-methoxy-1,2-dimethyl-1H-quinolin-4-one is determined by the interplay of its three key substituents: the 6-methoxy group, the 1-methyl group, and the 2-methyl group.
Impact of the 6-Methoxy Group on Potency and Selectivity
The methoxy group at the C-6 position significantly influences the electronic properties of the quinolinone ring. As an electron-donating group, it can modulate the molecule's reactivity and its ability to interact with biological targets. Studies on related 6-methoxyquinoline (B18371) analogs have demonstrated the importance of this substituent for various biological activities. For instance, a series of 6-methoxy-2-arylquinolines were designed and synthesized as P-glycoprotein (P-gp) inhibitors, which are important for overcoming multidrug resistance in cancer. nih.gov The presence of the methoxy group is often associated with enhanced cytotoxic or inhibitory effects in different molecular contexts. mdpi.com
The position of the methoxy group is crucial; its placement at C-6 can affect properties differently than substitution at other positions, influencing everything from target binding to metabolic stability. mdpi.com
Table 1: Biological Activities of Selected 6-Substituted Quinoline (B57606) Derivatives
| Compound Class | 6-Substituent | Biological Activity | Reference |
|---|---|---|---|
| 2-Arylquinolines | -OCH₃ | P-glycoprotein Inhibition | nih.gov |
| Quinolines | -OCH₃ | Anticancer, Anti-inflammatory | researchgate.net |
| 2-(Quinolin-4-yl)-1-alkoxypropan-2-ols | -Cl, -F, -OCH₃ | Antitubercular | nih.gov |
Influence of Methyl Groups at Positions 1 and 2 on Quinolinone Activity
Substitutions at the N-1 and C-2 positions of the quinolin-4-one scaffold are critical for modulating biological activity. nih.gov
The C-2 substituent also has a significant impact. Alkyl groups at the C-2 position have been found to be more advantageous for antineoplastic activity than aryl groups in some quinolinone series. nih.gov A methyl group at C-2 can influence the molecule's conformation and steric profile. However, in other contexts, such as antitubercular 2-(quinolin-4-yloxy)acetamides, replacing a C-2 methyl group with a more electron-withdrawing trifluoromethyl group led to a five-fold reduction in inhibitory activity, indicating that fine-tuning at this position is essential for potency. nih.gov
Optimization of Peripheral Moieties for Enhanced Biological Profiles
Beyond the core substituents, the optimization of peripheral moieties is a key strategy for enhancing the biological profiles of quinolinone derivatives. This involves making modifications to other positions on the quinoline ring to improve properties like target selectivity, solubility, and metabolic stability.
For example, in the development of antibacterial quinolones, the introduction of a fluorine atom at the C-6 position and a piperazine (B1678402) ring at the C-7 position led to a significant enhancement in antibacterial activity. slideshare.net Similarly, in a series of anticancer quinoline derivatives, the strategic placement of fluorinated groups on the benzene (B151609) ring of the scaffold was used to improve metabolic stability and potency. acs.org These examples underscore the principle that while the core scaffold and key substituents (like those at positions 1, 2, and 6) establish the primary pharmacophore, systematic modification of other peripheral positions is crucial for developing a compound with a desirable, well-rounded therapeutic profile.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to this and related quinolinone derivatives to predict their biological activities and guide the design of new, more potent analogs.
Statistical Methods for QSAR Model Development
The development of a robust QSAR model involves the use of various statistical methods to correlate molecular descriptors with biological activity. These methods can range from linear to more complex non-linear approaches.
Multiple Linear Regression (MLR) is a commonly used statistical technique that attempts to model the relationship between two or more explanatory variables (molecular descriptors) and a response variable (biological activity) by fitting a linear equation to the observed data. annamalaiuniversity.ac.in For a series of quinolinone derivatives, an MLR model might take the form:
Biological Activity = c1 * (Descriptor 1) + c2 * (Descriptor 2) + ... + constant
where c1, c2, etc., are regression coefficients determined during the model fitting process.
Machine Learning Methods have become increasingly popular in QSAR modeling due to their ability to handle complex and non-linear relationships. buecher.de Some of these methods include:
Artificial Neural Networks (ANNs): These are computational models inspired by the structure and function of biological neural networks. ANNs can capture highly non-linear relationships between molecular descriptors and activity. buecher.de
Support Vector Machines (SVMs): SVMs are supervised learning models that can be used for both classification and regression tasks. In QSAR, they are used to find a hyperplane that best separates compounds into different activity classes or to predict a continuous activity value.
Random Forest (RF): This is an ensemble learning method that constructs a multitude of decision trees at training time and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees.
The selection of the statistical method often depends on the size and complexity of the dataset. For a successful QSAR model, it is crucial to select relevant molecular descriptors that encode the structural features responsible for the biological activity. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.
Below is an illustrative data table showcasing the types of molecular descriptors that could be used in a QSAR study of quinolinone derivatives and their hypothetical biological activity.
| Compound | Molecular Weight | LogP | Polar Surface Area (PSA) | HOMO | LUMO | Biological Activity (IC50, µM) |
| Analog 1 | 250.3 | 2.5 | 45.2 | -6.8 eV | -1.2 eV | 10.5 |
| Analog 2 | 264.3 | 2.8 | 48.5 | -6.9 eV | -1.1 eV | 8.2 |
| Analog 3 | 278.4 | 3.1 | 50.1 | -7.0 eV | -1.0 eV | 5.1 |
| Analog 4 | 292.4 | 3.4 | 52.3 | -7.1 eV | -0.9 eV | 3.7 |
| Analog 5 | 306.5 | 3.7 | 55.6 | -7.2 eV | -0.8 eV | 2.1 |
Applicability Domain and Predictive Power Assessment
A critical aspect of QSAR modeling is to define its Applicability Domain (AD) . The AD is the chemical space of the training set, and a QSAR model can only make reliable predictions for new compounds that fall within this domain. wikipedia.org Predictions for compounds outside the AD are considered extrapolations and are less reliable. wikipedia.org Various methods can be used to define the AD, including range-based methods, distance-based methods, and probability density distribution-based approaches. wikipedia.org For instance, the leverage approach is a widely used technique for assessing the structural AD of regression-based QSAR models. wikipedia.org
The predictive power of a QSAR model is assessed through rigorous validation procedures. This is essential to ensure that the model is not overfitted and can accurately predict the activity of new compounds. Validation can be performed internally and externally:
Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used to assess the robustness of the model. buecher.de In LOO, one compound is removed from the training set, the model is rebuilt, and the activity of the removed compound is predicted. buecher.de This process is repeated for all compounds in the training set.
External Validation: The model's predictive ability is tested on an external set of compounds that were not used during the model development. The predictive performance is often evaluated using statistical metrics such as the coefficient of determination (R²) and the root mean square error (RMSE) between the predicted and observed activities.
A well-validated QSAR model with a clearly defined applicability domain can be a powerful tool in drug discovery, enabling the virtual screening of large compound libraries and prioritizing the synthesis of promising candidates. researchgate.net
Conformational Preferences and Their Correlation with Biological Activity
The three-dimensional conformation of a molecule is crucial for its interaction with biological targets. The study of conformational preferences of this compound and its analogs can provide valuable insights into their structure-activity relationships.
Computational methods, such as molecular mechanics and quantum chemistry calculations, can be used to determine the stable conformations of a molecule and their relative energies. Experimental techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the solid-state and solution-phase conformations, respectively. scielo.br
For example, a conformational analysis of related 4(1H)-quinolinones has shown that the planarity of the quinolinone ring system and the torsion angles of the substituents are important for their biological activity. scielo.br The specific spatial arrangement of atoms can facilitate or hinder key interactions, such as hydrogen bonding or hydrophobic interactions, with the active site of a target protein.
The correlation between conformational preferences and biological activity is a cornerstone of rational drug design. By understanding which conformations are active, medicinal chemists can design new molecules that are pre-organized in the bioactive conformation, potentially leading to increased potency and selectivity. For instance, if a particular torsional angle between the quinolinone ring and a substituent is found to be critical for activity, modifications can be made to the molecule to favor that conformation.
Applications in Chemical Biology and Development of Molecular Probes
6-methoxy-1,2-dimethyl-1H-quinolin-4-one as a Tool Compound for Biological Research
Tool compounds are essential for understanding biological processes and for the validation of potential drug targets in the initial phases of drug discovery. acs.org While specific research detailing this compound as a widely adopted tool compound is not extensively documented in the provided results, the broader class of quinoline (B57606) derivatives is well-established in this role. For instance, various quinoline-based molecules have been synthesized and evaluated as P-glycoprotein inhibitors, which is crucial for overcoming multidrug resistance in cancer. nih.govresearchgate.net The structural characteristics of this compound, featuring a methoxy (B1213986) group and N-methylation, provide a template that can be systematically modified to probe biological systems. The development of analogs from such core structures is a common strategy in creating tool compounds with improved potency and selectivity. nih.gov
Design and Synthesis of Chemical Probes Based on this compound
The creation of chemical probes from a lead compound like this compound involves synthetic modifications to introduce functionalities for detection or target interaction. These probes are instrumental in identifying the molecular targets of bioactive compounds, a process known as target deconvolution. nih.gov
Affinity-based probes are designed to specifically bind to a biological target, enabling its isolation and identification. nih.gov This typically involves attaching an affinity tag, such as biotin (B1667282), to the core scaffold of this compound via a linker. The design of such probes requires careful consideration to ensure that the modification does not significantly alter the compound's original biological activity. Mass spectrometry-based chemical proteomics is a powerful technique used in conjunction with these probes to identify protein targets from complex biological samples. tum.de The general workflow for using affinity-based probes in target deconvolution is outlined in the table below.
| Step | Description |
| 1. Probe Design and Synthesis | The core molecule (e.g., a derivative of this compound) is functionalized with a reactive group and an affinity tag (e.g., biotin). |
| 2. Incubation with Biological Sample | The probe is introduced to a cell lysate or living cells to allow binding to its protein target(s). |
| 3. Covalent Capture (for reactive probes) | For probes with a photoreactive group, UV irradiation is used to form a covalent bond with the target. |
| 4. Enrichment of Probe-Target Complexes | The affinity tag is used to pull down the probe and its bound protein(s) using affinity chromatography (e.g., streptavidin beads for biotinylated probes). |
| 5. Protein Identification | The enriched proteins are identified using techniques like mass spectrometry. |
This table outlines the general steps involved in using affinity-based probes for target identification.
The quinoline core is a well-known fluorophore, making it an excellent scaffold for developing fluorescent probes for live-cell imaging. nih.govresearchgate.net Modifications to the this compound structure can be made to tune its photophysical properties, such as absorption and emission wavelengths. researchgate.net For example, introducing electron-donating or electron-withdrawing groups can shift the fluorescence spectrum. These probes can be used to visualize cellular structures or to monitor dynamic processes within living cells. rsc.org The development of fluorescent probes from quinoline scaffolds often involves creating a palette of compounds with varied electronic properties to achieve tunable emission in the visible region. researchgate.net
| Property | Importance in Probe Design |
| Quantum Yield | A high quantum yield is desirable for bright fluorescence and high sensitivity. |
| Stokes Shift | A large Stokes shift (separation between absorption and emission maxima) is beneficial to minimize self-quenching and improve signal-to-noise ratio. |
| Photostability | High photostability is crucial for long-term imaging experiments. |
| Cell Permeability | The probe must be able to cross the cell membrane to reach its intracellular target. |
| Target Specificity | The probe should ideally accumulate in a specific organelle or bind to a particular biomolecule. |
This table summarizes key photophysical and biological properties considered in the design of fluorescent probes for cellular imaging.
Exploration of Cell Permeability and Intracellular Distribution
The ability of a compound to enter cells and reach its target is a critical aspect of its utility as a biological probe. The physicochemical properties of this compound, such as its lipophilicity, play a significant role in its cell permeability. mdpi.com Computational tools can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of quinoline derivatives. nih.gov Experimental validation of cell permeability is often conducted using cell-based assays, such as the Caco-2 cell permeability assay. nih.gov The intracellular distribution of a fluorescent probe derived from this scaffold can be directly visualized using fluorescence microscopy. lumiprobe.com
Development of Photoaffinity Labeling Reagents
Photoaffinity labeling (PAL) is a powerful technique for identifying the binding partners of a small molecule within a complex biological environment. nih.gov This method involves incorporating a photoreactive group, such as a diazirine or benzophenone, into the structure of this compound. wustl.edunih.gov Upon irradiation with UV light, this group forms a highly reactive species that covalently crosslinks the probe to its binding partner. nih.gov The addition of a reporter tag, like an alkyne or azide (B81097) for click chemistry, allows for the subsequent attachment of a biotin or fluorescent tag for enrichment and detection. wustl.edu The design of a photoaffinity probe is a multi-step process that requires careful synthetic planning to incorporate the necessary functional groups without disrupting the compound's affinity for its target. scispace.com
| Photoreactive Group | Advantages | Disadvantages |
| Benzophenones | Chemically stable, activated by longer wavelength UV light (minimizing cell damage). | Can have a preference for reacting with C-H bonds. |
| Aryl Azides | Relatively small, can be synthetically accessible. | Can undergo intramolecular rearrangements, potentially leading to non-specific labeling. |
| Diazirines | Small and less sterically demanding, generate reactive carbenes upon photolysis. | Can be synthetically challenging to install. |
This table compares common photoreactive groups used in the development of photoaffinity labeling reagents. nih.govnih.gov
Future Directions and Emerging Research Avenues for 6 Methoxy 1,2 Dimethyl 1h Quinolin 4 One
Addressing Mechanistic Ambiguities and Off-Target Effects
A fundamental step in the future development of 6-methoxy-1,2-dimethyl-1H-quinolin-4-one is the precise elucidation of its mechanism of action. Quinolinone derivatives have been shown to act on various cellular components. For instance, some act as anticancer agents by inhibiting enzymes crucial for cancer cell growth, such as topoisomerase II, protein kinases, and phosphoinositide 3-kinases (PI3K). nih.gov Others interfere with nucleic acid synthesis by inhibiting bacterial DNA gyrase and topoisomerase IV. nih.gov A key research avenue will be to determine if this compound interacts with these known targets or possesses a novel mechanism.
Comprehensive screening against a panel of kinases, receptors, and enzymes will be crucial to identify its primary mode of action and to uncover any potential off-target effects. Understanding these interactions is vital, as off-target binding can lead to unforeseen side effects or provide opportunities for drug repurposing. For example, studies on other quinoline (B57606) derivatives, such as AMG 458, revealed covalent binding to liver microsomal proteins, which prompted the design of new analogues to reduce this effect. researchgate.net A similar investigative approach would be necessary for this compound to build a clear profile of its molecular interactions.
Exploration of Novel Biological Targets and Therapeutic Areas
The structural versatility of the quinoline and quinolinone nucleus suggests that this compound could have applications across a broad spectrum of diseases. orientjchem.org Research has demonstrated the potential of quinoline-based compounds in oncology, neurology, and infectious diseases. researchgate.net Future studies should therefore not be limited to a single therapeutic area.
Systematic screening of the compound against diverse biological targets could reveal unexpected activities. Potential areas of exploration include:
Oncology: Beyond general cytotoxicity, its effect on specific cancer-related pathways like the PI3K/AKT/mTOR signaling cascade, which is often dysregulated in tumors, could be investigated. mdpi.com Some quinoline-based derivatives have also been explored as dual inhibitors of DNA methyltransferases (DNMTs) and histone deacetylases (HDACs), a promising strategy in cancer therapy. acs.org
Infectious Diseases: Given the history of quinolones as antibacterial agents and quinolines as antimalarials, evaluating this compound against various bacterial strains, fungi, and parasites is a logical step. researchgate.netnih.gov For instance, certain 4(1H)-quinolones show potent, low-nanomolar activity against Plasmodium falciparum, the parasite responsible for malaria, by inhibiting the cytochrome bc1 complex. nih.gov
Neurodegenerative Diseases: Some quinoline metabolites are known to be involved in neuroprotection, suggesting a potential role for quinolinone derivatives in neurology. researchgate.net
Inflammatory Conditions: Certain 4-hydroxy-2-quinolinone derivatives have been evaluated for their anti-inflammatory activity by inhibiting enzymes like soybean lipoxygenase. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Quinolinone Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating processes that were once time-consuming and costly. nih.govnih.gov These computational tools can be integrated into the research pipeline for this compound and its future derivatives.
ML models, such as graph neural networks, can predict various molecular properties with increasing accuracy. astrazeneca.com This includes predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, which is a major cause of compound failure in later stages of drug development. youtube.comvichemchemie.com AI can also analyze vast datasets to identify novel drug-target interactions, potentially uncovering new therapeutic uses for the quinolinone scaffold. mdpi.com Furthermore, generative AI models can design novel quinolinone derivatives de novo, creating molecules with optimized potency, selectivity, and drug-like properties before they are ever synthesized in a lab. nih.govresearchgate.net
| Application Area | AI/ML Technique | Potential Impact on Quinolinone Research |
|---|---|---|
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR), Graph Neural Networks | Predict bioactivity, ADMET properties, and physicochemical characteristics of new derivatives to prioritize synthesis. youtube.comnih.gov |
| Target Identification | Deep Learning, Natural Language Processing (NLP) | Analyze biological data and scientific literature to identify novel protein targets and disease associations for the quinolinone scaffold. nih.govmdpi.com |
| De Novo Molecular Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Generate novel quinolinone structures with desired pharmacological profiles, exploring a vast chemical space efficiently. nih.govsciencebusiness.net |
| Synthesis Planning | Retrosynthesis Prediction Algorithms | Propose efficient and cost-effective synthetic routes for novel quinolinone derivatives. researchgate.net |
Advanced Material Science Applications of Quinolinone Derivatives
Beyond pharmacology, the unique chemical structure of quinolinone derivatives makes them candidates for applications in material science. rsc.org Their heterocyclic, aromatic nature suggests potential use in the development of novel organic materials. Research could explore the photophysical and electronic properties of this compound and related compounds.
Potential applications include:
Organic Electronics: The fused ring system is a common feature in organic semiconductors, which are used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Photocatalysis: Heterocyclic compounds are being investigated for their role in photocatalysis, where they can facilitate chemical reactions using light energy under mild conditions. mdpi.com
Corrosion Inhibition: Some quinoline derivatives have been identified as effective corrosion inhibitors, a property that could be explored for industrial applications. mdpi.com
These applications depend on the specific physicochemical properties of the molecule, and dedicated research would be required to assess the suitability of this compound for these non-medical fields.
Potential for Lead Generation and Optimization in Preclinical Drug Discovery Programs
The compound this compound can serve as an excellent starting point, or "lead compound," for a medicinal chemistry program. vichemchemie.com The goal of such a program is to systematically modify the structure to improve its efficacy, selectivity, and pharmacokinetic properties. This process, known as lead optimization, is a critical phase in preclinical drug discovery. vichemchemie.comnih.gov
Structure-activity relationship (SAR) studies would be conducted, where different functional groups are added to or modified on the quinolinone core. orientjchem.org For example, research on other quinolines has shown that adding a halogen atom can significantly enhance antimalarial activity, while modifying substituents at other positions can improve plasma concentration. orientjchem.orgacs.org By synthesizing a library of analogues of this compound and testing their biological activity, chemists can build a model of which structural features are essential for the desired effect. This iterative process of design, synthesis, and testing, often guided by computational modeling, aims to produce a highly optimized preclinical candidate for further development. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
